molecular formula C21H23N5O3 B2889136 2-(3-methoxyphenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide CAS No. 2194908-40-0

2-(3-methoxyphenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide

Cat. No.: B2889136
CAS No.: 2194908-40-0
M. Wt: 393.447
InChI Key: KNEHRZBAZHJEGA-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H23N5O3 and its molecular weight is 393.447. The purity is usually 95%.
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Biological Activity

The compound 2-(3-methoxyphenyl)-N-(1-(5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)pyrrolidin-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antiviral studies. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

C19H22N4O2\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}

This structure includes a methoxyphenyl group, a pyrrolidine moiety, and an oxadiazole ring, which are known to contribute to the biological activity of similar compounds.

Recent studies have shown that compounds containing oxadiazole and pyridine derivatives exhibit various mechanisms of action, including:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis.
  • Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections by disrupting viral replication processes.

Anticancer Activity

The compound was evaluated against several cancer cell lines. Notable findings include:

  • Cytotoxicity : In vitro studies indicated that the compound exhibits significant cytotoxic effects on human leukemia (CEM) and breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range. For example, compounds with similar oxadiazole structures have shown IC50 values as low as 0.65 µM against MCF-7 cells .
Cell Line IC50 Value (µM) Mechanism
CEM0.65Induction of apoptosis
MCF-72.41Cell cycle arrest
HeLa10.38Inhibition of HDAC activity

Antiviral Activity

The antiviral profiling revealed that certain analogs of this compound could inhibit SARS-CoV-2 replication effectively:

  • EC50 and CC50 Values : One study reported an EC50 value of 4.7 µM with a CC50 value of 21 µM for a related compound . This suggests that while effective against viral replication, there is a need for further optimization to reduce cytotoxicity.

Case Studies

Several case studies have explored the biological activity of compounds related to this compound:

  • Study on Oxadiazole Derivatives : A comprehensive study highlighted that oxadiazole derivatives exhibited potent anticancer properties through apoptosis induction in multiple cancer cell lines .
  • Antiviral Profiling : Another study focused on the antiviral potential against SARS-CoV-2, where structural modifications were found to enhance efficacy without increasing toxicity .

Properties

IUPAC Name

2-(3-methoxyphenyl)-N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3/c1-14-23-21(29-25-14)16-6-7-19(22-12-16)26-9-8-17(13-26)24-20(27)11-15-4-3-5-18(10-15)28-2/h3-7,10,12,17H,8-9,11,13H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNEHRZBAZHJEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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